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Compound of Interest

Compound Name:
3-bromo-1H-indole-2-

carbaldehyde

Cat. No.: B2642601 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-bromo-1H-indole-
2-carbaldehyde as a versatile scaffold in medicinal chemistry. Due to the limited availability of

specific data for derivatives of 3-bromo-1H-indole-2-carbaldehyde, this document presents

information on closely related bromo-indole and indole-carbaldehyde derivatives as

representative examples of its potential applications.

Introduction
Indole-based compounds are a prominent class of heterocyclic scaffolds found in numerous

natural products and pharmacologically active molecules. The indole nucleus is considered a

"privileged" structure in drug discovery, conferring favorable properties for binding to a variety

of biological targets. The introduction of a bromine atom and a carbaldehyde group onto the

indole ring, as in 3-bromo-1H-indole-2-carbaldehyde, provides a unique combination of steric

and electronic properties, making it an attractive starting material for the synthesis of novel

therapeutic agents. The bromine atom can enhance biological activity through halogen bonding

and by modifying the lipophilicity of the molecule, while the carbaldehyde group serves as a

reactive handle for the construction of more complex derivatives, such as Schiff bases and

hydrazones.

Derivatives of bromo-indoles have demonstrated a wide range of biological activities, including

antimicrobial, anticancer, and enzyme inhibitory effects. This document outlines the potential
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applications of 3-bromo-1H-indole-2-carbaldehyde in these areas, supported by quantitative

data from related compounds and detailed experimental protocols.

Key Applications and Quantitative Data
While specific quantitative data for derivatives of 3-bromo-1H-indole-2-carbaldehyde is

limited in the public domain, the following tables summarize the biological activities of

structurally similar compounds, providing a strong rationale for its use in drug discovery

programs.

Antimicrobial Activity
Bromo-indole derivatives have shown significant potential as antimicrobial agents. The

following table presents the Minimum Inhibitory Concentration (MIC) values of representative

bromo-indole compounds against various microbial strains.

Compound ID Structure Test Organism MIC (µg/mL) Reference

1

2-(5-Bromo-1H-

indol-3-yl)-6,7-

dimethyl-1H-

benzo[d]imidazol

e

Candida albicans 3.9 [1]

2

Indole-3-

aldehyde

hydrazone

derivative

Staphylococcus

aureus
6.25 - 100

3

Indole-3-

aldehyde

hydrazone

derivative

Methicillin-

resistant S.

aureus (MRSA)

6.25 - 100

4

2-(5-Iodo-1H-

indol-3-

yl)quinazolin-

4(3H)-one

Methicillin-

resistant S.

aureus (MRSA)

0.98 [2]
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Anticancer Activity
The indole scaffold is a common feature in many anticancer drugs. The introduction of a

bromine atom can enhance the cytotoxic activity of these compounds. The table below lists the

half-maximal inhibitory concentration (IC50) values of representative bromo-indole derivatives

against various cancer cell lines.
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Compound ID Structure Cell Line IC50 (µM) Reference

5f

4-chloro-N'-((1-

(2-

morpholinoethyl)-

1H-indol-3-

yl)methylene)ben

zenesulfonohydr

azide

MCF-7 (Breast) 13.2 [3]

5f

4-chloro-N'-((1-

(2-

morpholinoethyl)-

1H-indol-3-

yl)methylene)ben

zenesulfonohydr

azide

MDA-MB-468

(Breast)
8.2 [3]

C11

1H-indole-2-

carboxylic acid

derivative

Bel-7402 (Liver) Not Specified [4]

6j

Thiophenyl-3-

phenyl-1H-

indole-2-

carbohydrazide

derivative

COLO 205

(Colon)
0.071 [5]

6j

Thiophenyl-3-

phenyl-1H-

indole-2-

carbohydrazide

derivative

SK-MEL-5

(Melanoma)
0.075 [5]

Enzyme Inhibitory Activity
Derivatives of indole carbaldehydes have been investigated as inhibitors of various enzymes.

The following table provides examples of the enzyme inhibitory activity of related compounds.
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Compound ID Structure Enzyme
% Inhibition (at
200 µg/mL)

Reference

3c

Indole-3-

carboxyaldehyde

thiosemicarbazo

ne derivative

Acetylcholinester

ase (AChE)
90.36 [6]

3c

Indole-3-

carboxyaldehyde

thiosemicarbazo

ne derivative

Butyrylcholineste

rase (BChE)
91.06 [6]

Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of

derivatives of bromo-indole carbaldehydes. These can be adapted for the specific use of 3-
bromo-1H-indole-2-carbaldehyde.

Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff base derivatives from a

bromo-indole carbaldehyde and a primary amine.

Materials:

3-Bromo-1H-indole-2-carbaldehyde

Substituted primary amine (e.g., aniline, benzylamine)

Ethanol (absolute)

Glacial acetic acid (catalytic amount)

Round-bottom flask

Reflux condenser
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Magnetic stirrer

Thin-layer chromatography (TLC) plates

Silica gel for column chromatography

Procedure:

In a round-bottom flask, dissolve 3-bromo-1H-indole-2-carbaldehyde (1 mmol) in absolute

ethanol (20 mL).

To this solution, add the substituted primary amine (1 mmol).

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

Monitor the progress of the reaction by TLC using an appropriate solvent system (e.g.,

hexane:ethyl acetate).

Once the reaction is complete (typically 4-6 hours), allow the mixture to cool to room

temperature.

The solid product may precipitate out of the solution upon cooling. If so, collect the product

by filtration, wash with cold ethanol, and dry under vacuum.

If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain

the crude product.

Purify the crude product by column chromatography on silica gel using a suitable eluent to

afford the pure Schiff base derivative.

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and

mass spectrometry.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing
(Broth Microdilution)
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This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of

synthesized compounds against bacterial strains.

Materials:

Synthesized bromo-indole derivatives

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Mueller-Hinton Broth (MHB)

96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland

Positive control antibiotic (e.g., ciprofloxacin)

Negative control (broth only)

Spectrophotometer or microplate reader

Procedure:

Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO) at a

concentration of 1 mg/mL.

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in MHB

to achieve a range of concentrations (e.g., 100 to 0.195 µg/mL).

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve

a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

Add the standardized bacterial suspension to each well containing the diluted compounds.

Include a positive control well (broth with bacteria and a standard antibiotic) and a negative

control well (broth with bacteria only).

Incubate the plates at 37°C for 18-24 hours.
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After incubation, determine the MIC, which is the lowest concentration of the compound that

completely inhibits visible bacterial growth. This can be assessed visually or by measuring

the absorbance at 600 nm using a microplate reader.

Mandatory Visualizations
The following diagrams illustrate a generalized synthetic workflow for creating a library of Schiff

base derivatives from 3-bromo-1H-indole-2-carbaldehyde and a hypothetical signaling

pathway that could be targeted by such compounds.
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Caption: Synthetic workflow for generating a library of bioactive compounds.
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Caption: Hypothetical signaling pathway targeted by bromo-indole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10384628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10384628/
https://www.ajchem-b.com/article_217452.html
https://www.researchgate.net/publication/6302470_Synthesis_characterization_and_biological_activity_of_Schiff_base_analogues_of_indole-3-carboxaldehyde
https://pubmed.ncbi.nlm.nih.gov/17532543/
https://pubmed.ncbi.nlm.nih.gov/17532543/
https://www.mdpi.com/2218-273X/10/1/138
https://www.mdpi.com/2218-273X/10/1/138
https://www.benchchem.com/product/b2642601#application-of-3-bromo-1h-indole-2-carbaldehyde-in-medicinal-chemistry
https://www.benchchem.com/product/b2642601#application-of-3-bromo-1h-indole-2-carbaldehyde-in-medicinal-chemistry
https://www.benchchem.com/product/b2642601#application-of-3-bromo-1h-indole-2-carbaldehyde-in-medicinal-chemistry
https://www.benchchem.com/product/b2642601#application-of-3-bromo-1h-indole-2-carbaldehyde-in-medicinal-chemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2642601?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2642601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

